molecular formula C13H17N5O2 B2384742 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine CAS No. 1858257-26-7

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B2384742
CAS RN: 1858257-26-7
M. Wt: 275.312
InChI Key: ODYSWRWAJHQPGQ-UHFFFAOYSA-N
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Description

“1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine” is a compound that contains an azido group, a piperazine ring, and a methoxyphenyl group . The azido group is a functional group characterized by the formula N3, the piperazine ring is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms, and the methoxyphenyl group consists of a phenyl group with a methoxy (OCH3) substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine” would depend on its specific structure . For instance, the presence of the azido group could potentially make the compound reactive, as azides are known to be high-energy compounds .

Scientific Research Applications

Future Directions

The future directions for research on “1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine” would depend on its potential applications. Piperazine derivatives have been studied for their potential use in various fields, including medicinal chemistry .

properties

IUPAC Name

2-azido-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-20-12-4-2-11(3-5-12)17-6-8-18(9-7-17)13(19)10-15-16-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYSWRWAJHQPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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